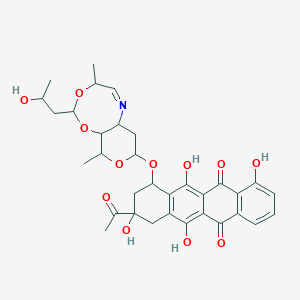

Barminomycin I

Descripción

Propiedades

Número CAS |

108147-17-7 |

|---|---|

Fórmula molecular |

C33H37NO12 |

Peso molecular |

639.6 g/mol |

Nombre IUPAC |

9-acetyl-4,6,9,11-tetrahydroxy-7-[[2-(2-hydroxypropyl)-4,10-dimethyl-4,6a,7,8,10,10a-hexahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C33H37NO12/c1-13(35)8-22-43-14(2)12-34-19-9-23(44-15(3)32(19)46-22)45-21-11-33(42,16(4)36)10-18-25(21)31(41)27-26(29(18)39)28(38)17-6-5-7-20(37)24(17)30(27)40/h5-7,12-15,19,21-23,32,35,37,39,41-42H,8-11H2,1-4H3 |

Clave InChI |

WFTIALXZVDZJDB-UHFFFAOYSA-N |

SMILES canónico |

CC1C=NC2CC(OC(C2OC(O1)CC(C)O)C)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O |

Sinónimos |

antibiotic SN-07 chromophore barminomycin I SN-07 chromophore |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Barminomycin I: Chemical Structure, Properties, and Mechanism of Action

This technical guide provides a comprehensive overview of Barminomycin I, a potent anthracycline antibiotic with significant anticancer activity. The document details its chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies.

Introduction

Barminomycin I is a natural product isolated from the actinomycete Actinomadura roseoviolacea.[1] It belongs to the anthracycline class of antibiotics, a group of compounds renowned for their use in cancer chemotherapy. Originally discovered as a stable, pink/red macromolecular complex with DNA and RNA named SN-07, the active chromophore was later isolated by nuclease digestion.[2] Barminomycin I exhibits exceptionally high cytotoxicity, being approximately 1,000-fold more potent than the widely used anthracycline, doxorubicin.[2] Its unique structural features and mechanism of action make it a subject of significant interest for the development of new and more effective anticancer agents.

Chemical Structure and Physicochemical Properties

Barminomycin I possesses the characteristic four-ring anthraquinone core of anthracyclines. Its distinguishing feature is an unusual eight-membered ring containing a carbinolamine group. This carbinolamine exists in equilibrium with an imine form, which is structurally analogous to the formaldehyde-activated, DNA-reactive form of doxorubicin.[2] This "pre-activated" state is intrinsic to the Barminomycin I structure and does not require external agents for its DNA-binding activity.

Chemical Identifiers

| Property | Value |

| Molecular Formula | C₃₃H₃₇NO₁₂ |

| Molecular Weight | 639.65 g/mol |

| CAS Number | 108147-17-7 |

| SMILES Notation | O=C1C2=C(C(C3=C1C(O)=C(CC(C(C)=O)(CC4OC5OC(C6OC(CC(C)O)OC(C)/C=N\C6C5)C)O)C4=C3O)=O)C(O)=CC=C2 |

| InChI Key | WFTIALXZVDZJDB-UHFFFAOYSA-N |

Physicochemical Properties

Biological Properties and Mechanism of Action

Barminomycin I's potent anticancer activity stems from its ability to form highly stable, covalent adducts with DNA. This mechanism distinguishes it from many other anthracyclines that primarily act through DNA intercalation and inhibition of topoisomerase II.

DNA Adduct Formation

The key steps in Barminomycin I's mechanism of action are as follows:

-

Sequence-Specific Recognition: Barminomycin I exhibits a high affinity for DNA, with a strong preference for 5'-GC-3' sequences.[2]

-

Covalent Bonding: The imine form of the eight-membered ring reacts rapidly with the exocyclic N-2 amino group of guanine residues.[2]

-

Aminal Linkage: This reaction forms a stable N-C-N aminal linkage, covalently attaching the drug to the DNA backbone. This is the same type of bond formed by doxorubicin when activated by formaldehyde.[2]

-

Irreversible Adducts: Unlike the adducts formed by doxorubicin, which are labile with a half-life of about 25 hours, the Barminomycin I-DNA adducts are essentially irreversible. This enhanced stability is attributed to the steric protection of the aminal linkage by the drug's sugar moiety, which sits in the minor groove of the DNA and shields the bond from hydrolysis.[2]

This rapid and stable DNA alkylation effectively blocks DNA replication and transcription, leading to potent cytotoxicity.

References

Barminomycin I: A Technical Guide to its Mechanism of Action on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barminomycin I is a potent anthracycline-class anticancer agent that exhibits exceptionally high cytotoxicity, approximately 1,000-fold greater than that of Doxorubicin (Adriamycin).[1][2] Its primary mechanism of action involves a direct and irreversible interaction with DNA, functioning as a "pre-activated" analogue of other anthracyclines.[2][3] This guide provides an in-depth technical overview of the core mechanisms through which Barminomycin I exerts its effects on DNA, including covalent adduct formation, the creation of virtual interstrand crosslinks, and the likely inhibition of topoisomerase II. It summarizes key quantitative data, outlines detailed experimental protocols for foundational assays, and presents visual diagrams of the molecular interactions and resulting cellular pathways.

Core Mechanism of Action: Covalent Adduct Formation

Unlike Doxorubicin, which requires metabolic or chemical activation (e.g., by formaldehyde) to form covalent bonds with DNA, Barminomycin I exists in a "pre-activated" state.[2][4] This is due to an unusual eight-membered ring in its structure that contains a carbinolamine, which readily interconverts to a reactive imine.[1] This imine form allows Barminomycin I to directly and rapidly form covalent adducts with DNA through a bimolecular reaction, in contrast to the trimolecular reaction required for formaldehyde-activated Doxorubicin.[2]

Sequence Specificity and Chemical Linkage

Barminomycin I demonstrates high selectivity for 5'-GC-3' sequences in the DNA strand.[1] The interaction involves two key components:

-

Intercalation: The planar anthraquinone chromophore of the molecule inserts itself between the DNA base pairs.

-

Covalent Bonding: Simultaneously, a covalent bond forms between the drug and the exocyclic N-2 amino group of a guanine residue.[1]

This bond is an N-C-N aminal linkage , where the "activated carbon" is an intrinsic part of Barminomycin I's imine group.[1] This dual-mode of binding—intercalation and covalent linkage—results in a remarkably stable drug-DNA complex.

Formation of "Virtual" Interstrand Crosslinks

Although Barminomycin I covalently binds to only a single strand of DNA, the resulting adduct is so stable that it physically prevents the separation of the DNA duplex, even under denaturing conditions such as heat. This creates a "functional" or "virtual" interstrand crosslink.[2][4] This potent stabilization of the DNA duplex is a key feature of its mechanism, leading to profound biological consequences. The adducts are substantially more stable and essentially irreversible compared to those formed by activated Doxorubicin.[1][2]

Secondary Mechanism: Topoisomerase II Poisoning

As an anthracycline, Barminomycin I is presumed to act as a topoisomerase II (Topo II) poison, a hallmark mechanism for this class of drugs.[5][6] Topoisomerase II enzymes resolve topological problems in DNA by creating transient double-strand breaks (DSBs), allowing another DNA segment to pass through, and then religating the breaks.[5]

Topo II poisons interfere with this cycle by stabilizing the "cleavage complex," a state where the enzyme is covalently bound to the broken DNA ends.[5] By preventing the religation step, these drugs convert the essential Topo II enzyme into a DNA-damaging agent, leading to an accumulation of permanent DSBs. These DSBs are highly cytotoxic and trigger downstream damage response pathways. While direct experimental evidence specifically for Barminomycin I is not prominent in the literature, its structural similarity to potent Topo II poisons like Doxorubicin makes this a highly probable mechanism of action.

Downstream Cellular Consequences

The formation of irreversible DNA adducts and the generation of DSBs by Barminomycin I are catastrophic events for the cell, leading to the activation of the DNA Damage Response (DDR).

DNA Damage Response and Cell Cycle Arrest

The DDR is a complex signaling network orchestrated by sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[7]

-

ATM is primarily activated by DSBs (from Topo II poisoning).

-

ATR is activated by replication stress, which occurs when replication forks stall at bulky DNA adducts.

Activation of these kinases leads to the phosphorylation of downstream effectors like CHK2 and CHK1, which in turn activate cell cycle checkpoints, typically at the G1/S or G2/M transition, to halt cell division and allow time for repair.[8][9] Given the severity of the damage, this arrest often becomes permanent.

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the DDR signaling pathways will initiate apoptosis (programmed cell death).[7] This can occur through two primary routes:

-

Intrinsic (Mitochondrial) Pathway: Persistent DDR signaling, often mediated by the tumor suppressor p53, leads to the upregulation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak). This compromises the mitochondrial outer membrane, releasing cytochrome c and activating the caspase cascade (via Caspase-9), which executes cell death.[10]

-

Extrinsic (Death Receptor) Pathway: Some DNA damaging agents can increase the expression of death receptors (e.g., Fas) on the cell surface, sensitizing the cell to extrinsic death signals.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters associated with Barminomycin I's activity, with Doxorubicin (Adriamycin) provided as a comparator where available.

| Parameter | Barminomycin I | Doxorubicin (Adriamycin) | Reference(s) |

| Cytotoxicity (P388 Cells) | IC₅₀ ≈ 0.01 ng/mL | IC₅₀ ≈ 13 ng/mL | [3] |

| Cytotoxicity (General) | ~1000-fold more cytotoxic | - | [1][2] |

| Adduct Formation | Bimolecular (Pre-activated) | Trimolecular (Requires HCHO) | [2] |

| Concentration for Adducts | ~50-fold lower concentration | - | [2] |

| Adduct Stability | Essentially irreversible | Half-life ≈ 25 hours at 37°C | [1][2] |

| Virtual Crosslink Stability | 40% remain after 5 min at 90°C | Less stable (Tm = 67°C) | [3][4] |

| Rate of Crosslinking | 50% of DNA crosslinked in 1 hour | Slower | [3] |

| Transcriptional Block Half-life | 14 - 130 min (sequence dependent) | - | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are descriptions of key assays used to characterize the mechanism of Barminomycin I and a representative protocol for a Topoisomerase II inhibition assay.

In Vitro Transcription Assay (for Adduct Blockage)

-

Purpose: To determine the location and stability of drug-DNA adducts by assessing their ability to block the progression of RNA polymerase along a DNA template.

-

General Methodology: A linear DNA template with a known sequence and a promoter (e.g., for T7 RNA polymerase) is incubated with Barminomycin I for a specified time. An in vitro transcription reaction is then initiated by adding RNA polymerase and ribonucleotides (NTPs). The polymerase synthesizes RNA until it is blocked by a drug adduct. The resulting truncated RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis. The length of the truncated products precisely maps the location of the adducts on the DNA template. By performing the transcription reaction at different time points after washing the drug away, the stability (half-life) of these transcriptional blocks can be calculated.[4]

Heat Denaturation Electrophoretic Crosslinking Assay

-

Purpose: To detect the formation of "virtual" interstrand crosslinks by measuring the resistance of drug-treated DNA to heat denaturation.

-

General Methodology: A linearized plasmid DNA of a specific size is incubated with Barminomycin I. The reaction is then stopped, and the sample is heated (e.g., to 90°C) for a short period to denature the DNA into single strands. The sample is rapidly cooled and immediately analyzed by agarose gel electrophoresis. DNA without crosslinks will denature and migrate as faster-moving single strands. DNA containing one or more virtual crosslinks will be unable to fully separate, renaturing quickly and migrating at the slower speed characteristic of the double-stranded form. The percentage of DNA remaining in the double-stranded band is quantified to determine the extent of crosslinking.[3][4]

Topoisomerase II Relaxation/Decatenation Assay (Representative Protocol)

-

Purpose: To measure the ability of a compound to inhibit the catalytic activity of Topoisomerase II or to act as a poison by stabilizing the cleavage complex. This protocol describes a catalytic inhibition assay.

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA) as the substrate.

-

Purified human Topoisomerase IIα.

-

10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT).

-

ATP solution (20 mM).

-

Barminomycin I dissolved in DMSO.

-

Stop Buffer / Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

Agarose gel (1%) containing a DNA stain (e.g., Ethidium Bromide).

-

TAE or TBE electrophoresis buffer.

-

-

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL final volume, add:

-

2 µL of 10x Topo II Reaction Buffer

-

2 µL of 20 mM ATP

-

200 ng of supercoiled plasmid DNA substrate

-

1 µL of Barminomycin I at various concentrations (or DMSO for control)

-

Nuclease-free water to a volume of 18 µL.

-

-

Initiate the reaction by adding 2 µL of diluted human Topoisomerase IIα enzyme. For a positive control (complete relaxation), add enzyme to a reaction with DMSO only. For a negative control, add dilution buffer instead of enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 5 µL of Stop Buffer / Loading Dye.

-

Load the entire sample into the wells of a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80V for 2 hours) until the dye fronts have separated sufficiently.

-

Visualize the DNA bands under UV light. Supercoiled DNA (negative control) will migrate fastest. Relaxed DNA (positive control) will migrate slower. Inhibition of relaxation by Barminomycin I will result in a band that remains supercoiled.

-

References

- 1. Barminomycin, a model for the development of new anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Barminomycin functions as a potent pre-activated analogue of Adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Barminomycin forms GC-specific adducts and virtual interstrand crosslinks with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effect of structural modification at the 4, 3′, and 2′ positions of doxorubicin on topoisomerase II poisoning, apoptosis, and cytotoxicity in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. State-of-the-art strategies for targeting the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-cancer immune responses to DNA damage response inhibitors: Molecular mechanisms and progress toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Cytotoxicity of Barminomycin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barminomycin I is a potent anthracycline antibiotic with exceptional cytotoxicity against cancer cells. Its unique structural features, particularly a pre-activated imine moiety, enable it to function as a powerful DNA alkylating agent. This guide provides a comprehensive overview of the current understanding of Barminomycin I's cytotoxicity, including its mechanism of action, and outlines standard experimental protocols for its evaluation. While quantitative data for Barminomycin I is limited in publicly available literature, this document aims to be a valuable resource by detailing its known molecular interactions and providing the necessary methodological framework for further research.

Introduction

Barminomycin I is a member of the anthracycline family of anticancer agents, a class of drugs that have been a cornerstone of chemotherapy for decades. Initially discovered as part of a macromolecular complex, Barminomycin I was later identified as the active chromophore.[1] What sets Barminomycin I apart from other well-known anthracyclines like doxorubicin is its significantly enhanced potency, being approximately 1,000-fold more cytotoxic.[1][2] This heightened activity is attributed to its unique chemical structure, which allows it to bypass the need for metabolic activation typically required by other anthracyclines to exert their cytotoxic effects.

Mechanism of Action: Covalent DNA Adduct Formation

The primary mechanism underlying the profound cytotoxicity of Barminomycin I is its ability to form highly stable, essentially irreversible covalent adducts with DNA.[1][2] This process is initiated by the high reactivity of its imine form, which acts as a pre-activated alkylating agent.

Key features of Barminomycin I's interaction with DNA include:

-

Direct DNA Alkylation: Unlike doxorubicin, which requires formaldehyde for activation, Barminomycin I exists in a "pre-activated" state, allowing for a direct and rapid reaction with DNA.

-

Sequence Specificity: Barminomycin I exhibits a high selectivity for binding to the 2-amino group of guanine residues located within 5'-GC-3' sequences in the DNA.[1]

-

Stable Adduct Formation: The resulting Barminomycin I-DNA adducts are exceptionally stable, leading to significant disruption of critical cellular processes such as DNA replication and transcription. This stability is in stark contrast to the more labile adducts formed by doxorubicin.[1]

The formation of these stable DNA adducts is the initial and critical event that triggers the downstream cellular responses leading to cell death.

Quantitative Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (Concentration) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

The absence of this data highlights a significant area for future research to fully characterize the therapeutic potential of Barminomycin I and its derivatives.

Cellular Consequences of Barminomycin I Treatment

The formation of DNA adducts by Barminomycin I is a severe form of cellular damage that elicits a cascade of downstream events, ultimately leading to cell death. While specific signaling pathways for Barminomycin I have not been fully elucidated, the known consequences of extensive DNA damage by other anthracyclines suggest the involvement of the following processes:

Apoptosis Induction

Apoptosis, or programmed cell death, is a common outcome for cells with irreparable DNA damage. The signaling cascade for DNA damage-induced apoptosis generally involves:

-

Damage Recognition: Cellular sensors detect the DNA adducts formed by Barminomycin I.

-

Signal Transduction: A complex signaling network is activated, often involving kinases such as ATM and ATR, which in turn activate tumor suppressor proteins like p53.

-

Effector Activation: This leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program by cleaving key cellular substrates. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Cell Cycle Arrest

To prevent the propagation of damaged DNA, cells will often arrest their progression through the cell cycle at specific checkpoints. This allows time for DNA repair or, if the damage is too severe, commitment to apoptosis. For DNA damaging agents, cell cycle arrest commonly occurs at the G1/S or G2/M transitions. The specific checkpoint activated by Barminomycin I requires further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of Barminomycin I.

In Vitro Cytotoxicity Assays

5.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Barminomycin I for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

5.1.2 Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.

-

Experimental Setup: Seed and treat cells with Barminomycin I as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance of the reaction product at the appropriate wavelength using a microplate reader.

-

Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.

Apoptosis Assays

5.2.1 TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a characteristic of late-stage apoptosis.

-

Cell Preparation: Grow and treat cells on glass coverslips or in chamber slides.

-

Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization to allow entry of the labeling reagents.

-

TUNEL Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using BrdUTP, detect the incorporated label with a fluorescently-conjugated anti-BrdU antibody. If using a directly fluorescently labeled dUTP, proceed to imaging.

-

Microscopy: Visualize the labeled cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.

5.2.2 DNA Laddering Assay

This assay visualizes the characteristic cleavage of DNA into oligonucleosomal fragments during apoptosis.

-

Cell Lysis and DNA Extraction: Treat cells with Barminomycin I and then lyse the cells to isolate genomic DNA.

-

Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye such as ethidium bromide or SYBR Green and visualize the DNA under UV light. DNA from apoptotic cells will appear as a "ladder" of fragments in multiples of approximately 180-200 base pairs.

Cell Cycle Analysis

5.3.1 Flow Cytometry with Propidium Iodide (PI) Staining

This technique quantifies the DNA content of individual cells to determine their distribution in the different phases of the cell cycle.

-

Cell Harvesting and Fixation: Treat cells with Barminomycin I, then harvest and fix them in cold ethanol to permeabilize the membranes.

-

RNAse Treatment: Treat the fixed cells with RNAse to ensure that the PI dye specifically binds to DNA.

-

PI Staining: Stain the cells with a solution containing the fluorescent DNA intercalator, propidium iodide.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in the G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Analyze the histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

Barminomycin I stands out as an exceptionally potent cytotoxic agent due to its unique ability to form stable, covalent adducts with DNA without the need for metabolic activation. This direct mechanism of action makes it a subject of significant interest in the development of new anticancer therapies. However, the current body of literature lacks detailed quantitative data on its efficacy across various cancer types and a thorough elucidation of the specific downstream signaling pathways that mediate its cytotoxic effects.

Future research should focus on:

-

Systematic determination of IC50 values for Barminomycin I in a comprehensive panel of cancer cell lines to identify sensitive and resistant cancer types.

-

In-depth investigation of the apoptotic pathways activated by Barminomycin I, including the identification of key protein players such as caspases and members of the Bcl-2 family.

-

Detailed analysis of the cell cycle checkpoints that are activated in response to Barminomycin I-induced DNA damage.

-

Preclinical studies in animal models to evaluate the in vivo efficacy and safety profile of Barminomycin I.

A more complete understanding of the molecular pharmacology of Barminomycin I will be crucial for harnessing its potent cytotoxic activity for the development of next-generation cancer therapeutics.

References

Barminomycin I: A Pre-activated Anthracycline with Potent Anti-cancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barminomycin I is a potent member of the anthracycline class of anti-cancer agents, distinguished by its novel mechanism of action as a "pre-activated" analogue of widely used chemotherapeutics like doxorubicin. This inherent activation confers exceptional cytotoxicity, reportedly 1,000-fold greater than doxorubicin, and the formation of highly stable, virtually irreversible DNA adducts. This guide provides a comprehensive overview of Barminomycin I, detailing its mechanism of action, summarizing available quantitative data, and presenting generalized experimental protocols for its evaluation. The information is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug development.

Introduction to Barminomycin I

Barminomycin I was first identified as part of a pink/red complex with DNA and RNA, designated SN-07.[1][2] Subsequent analysis revealed a characteristic four-membered anthraquinone ring system, a hallmark of anthracyclines, but with a unique eight-membered ring containing a carbinolamine group. This carbinolamine readily interconverts to an imine, a feature that is central to its potent biological activity.[1][2]

The key distinction of Barminomycin I lies in its "pre-activated" state. Unlike doxorubicin (Adriamycin), which requires activation by formaldehyde to form covalent DNA adducts, Barminomycin I exists in a state analogous to this activated form.[1][2][3] This allows it to bypass the need for intracellular metabolic activation, leading to a more direct and efficient interaction with its therapeutic target, DNA.

Mechanism of Action: A Pre-activated DNA Adduct Formation

The primary mechanism of action of Barminomycin I involves the formation of covalent adducts with DNA. This process is characterized by the following key features:

-

Carbinolamine-Imine Tautomerism: The eight-membered ring of Barminomycin I contains a carbinolamine moiety that is in equilibrium with a reactive imine form. This imine is structurally analogous to the formaldehyde-activated state of other anthracyclines.[1][2]

-

Covalent DNA Binding: The imine form of Barminomycin I reacts rapidly with the exocyclic 2-amino group of guanine residues within DNA.[1][2]

-

Sequence Selectivity: This covalent binding exhibits a high degree of selectivity for 5'-GC-3' sequences.[1][2]

-

Stable Aminal Linkage: The reaction forms a highly stable N-C-N aminal linkage, effectively crosslinking the drug to a single strand of DNA.[1][2] While covalently bound to only one strand, these adducts stabilize the DNA duplex to such an extent that they can be detected as virtual interstrand crosslinks.[3]

-

Irreversible Adducts: The Barminomycin I-DNA adducts are described as essentially irreversible, in stark contrast to the labile adducts formed by doxorubicin and formaldehyde, which have an in vitro half-life of approximately 25 hours at 37°C.[2][3] This enhanced stability is attributed to the protection of the aminal linkage from hydrolysis.[2]

This rapid and stable DNA adduct formation effectively blocks DNA replication and transcription, leading to potent cytotoxic effects.

Quantitative Data

| Parameter | Barminomycin I | Doxorubicin | Reference |

| Cytotoxicity | ~1,000-fold more cytotoxic | Baseline | [2][3] |

| DNA Adduct Stability (in vitro half-life) | Essentially irreversible | ~25 hours at 37°C | [2][3] |

| Concentration for Adduct Formation | ~50-fold lower than activated Adriamycin | Baseline (with excess formaldehyde) | [3] |

Note: Specific IC50 values for Barminomycin I against a panel of cancer cell lines are not available in the reviewed literature.

Experimental Protocols

Detailed, validated protocols specifically for Barminomycin I are not publicly available. However, the following sections outline generalized methodologies based on standard practices for evaluating anthracycline antibiotics. These should be adapted and optimized for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of Barminomycin I on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Barminomycin I.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, L1210)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Barminomycin I stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of Barminomycin I in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

DNA Adduct Formation and Stability Assay

This protocol describes a general method to confirm the formation and assess the stability of Barminomycin I-DNA adducts.

Objective: To detect the formation of covalent adducts between Barminomycin I and DNA and to estimate their stability over time.

Materials:

-

Purified DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence)

-

Barminomycin I

-

Reaction buffer (e.g., phosphate buffer at a physiological pH)

-

Ethanol (ice-cold)

-

Nuclease P1

-

Alkaline phosphatase

-

HPLC system with a UV detector

Procedure:

-

Adduct Formation: Incubate Barminomycin I with DNA in the reaction buffer at 37°C for various time points.

-

DNA Precipitation: Precipitate the DNA by adding ice-cold ethanol to remove any unbound drug.

-

Enzymatic Digestion: Resuspend the DNA pellet and digest it to individual nucleosides using nuclease P1 and alkaline phosphatase.

-

HPLC Analysis: Analyze the digested sample by reverse-phase HPLC. The Barminomycin I-guanine adduct will have a distinct retention time compared to the unmodified nucleosides.

-

Stability Assessment: To assess stability, the drug-DNA complex can be incubated for extended periods before precipitation and digestion, and the amount of adduct remaining can be quantified over time.

In Vivo Antitumor Efficacy Study

This protocol provides a generalized framework for evaluating the antitumor activity of Barminomycin I in a murine xenograft model.

Objective: To assess the ability of Barminomycin I to inhibit tumor growth in vivo.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cells for implantation

-

Barminomycin I formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer Barminomycin I (and vehicle control) to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal or intravenous injection).

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.

Synthesis and Clinical Status

Information regarding the total synthesis of Barminomycin I and its clinical trial status is not available in the public scientific literature. Its initial discovery was as a natural product complex. Further research and development may be ongoing in proprietary settings.

Conclusion and Future Directions

Barminomycin I represents a promising scaffold for the development of next-generation anthracycline-based chemotherapeutics. Its pre-activated nature and the formation of highly stable DNA adducts offer a potential advantage over existing therapies. However, the extreme reactivity and cytotoxicity of Barminomycin I also present challenges for its therapeutic application, necessitating strategies to harness its potent activity in a targeted manner.

Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the structural features contributing to its high potency and to design analogues with improved therapeutic indices.

-

Targeted Delivery Systems: The development of drug delivery systems (e.g., antibody-drug conjugates, nanoparticles) to selectively deliver Barminomycin I to tumor tissues, thereby minimizing off-target toxicity.

-

Detailed Preclinical Evaluation: Comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and toxicology in various cancer models.

The unique properties of Barminomycin I provide a valuable foundation for the rational design of novel anti-cancer agents with enhanced efficacy and stability.

References

The Central Role of the Eight-Membered Ring in the Potency and Mechanism of Barminomycin I

An In-depth Technical Guide for Researchers and Drug Development Professionals

Barminomycin I is a potent anthracycline antibiotic, a class of compounds renowned for their significant anticancer activity.[1] While it shares the characteristic four-ring anthraquinone system with other members like doxorubicin, Barminomycin I is distinguished by a unique structural feature: an eight-membered ring containing a carbinolamine group. This guide elucidates the critical role of this ring in defining the compound's mechanism of action, exceptional potency, and its function as a model for the development of next-generation anthracyclines.

The Eight-Membered Ring: A "Pre-activated" Core

The key to Barminomycin I's enhanced activity lies within its eight-membered ring, which houses a carbinolamine group that readily interconverts to an imine through a tautomerization process.[2][3][4] This imine is functionally analogous to the formaldehyde-activated form of other anthracyclines, such as doxorubicin.[1][3] Consequently, Barminomycin I exists in an inherent "pre-activated" state, a feature central to its high biological activity.[1][5]

Caption: Carbinolamine-Imine tautomerism in Barminomycin I's ring.

Mechanism of Action: Covalent DNA Adduct Formation

The presence of the "pre-activated" imine allows Barminomycin I to bypass the activation step required by other anthracyclines. Doxorubicin, for instance, requires formaldehyde to form stable DNA adducts in what is a trimolecular reaction (drug, formaldehyde, and DNA).[5] Barminomycin I, however, engages in a direct, bimolecular reaction with DNA.[1][5]

This reaction involves the imine group forming a stable, covalent adduct with the exocyclic 2-amino group of guanine residues.[1][2] This interaction shows high selectivity for 5'-GC-3' sequences.[1][3][4] The resulting Barminomycin-DNA adducts are potent lesions that disrupt critical cellular processes like DNA replication and transcription.[1]

Caption: Reaction mechanism of Doxorubicin vs. Barminomycin I.

Quantitative Efficacy and Stability

The structural advantage conferred by the eight-membered ring translates directly into dramatic quantitative differences in cytotoxicity and adduct stability when compared to conventional anthracyclines like doxorubicin (also known as Adriamycin).

| Parameter | Barminomycin I | Doxorubicin / Adriamycin | Citation |

| Relative Cytotoxicity | ~1,000-fold more cytotoxic | Baseline | [2][3][4][5] |

| Adduct Formation | Bimolecular reaction | Trimolecular (requires formaldehyde) | [1][5] |

| Concentration for Adducts | Forms adducts at ~50-fold lower concentrations | Baseline (with excess formaldehyde) | [5] |

| DNA Adduct Stability | Essentially irreversible | Labile, half-life of ~25 hours at 37°C | [3][4][5] |

Structure-Activity Relationship: From Ring to Potency

The exceptional potency of Barminomycin I is a direct consequence of its unique eight-membered ring. The stability of the Barminomycin-DNA adduct is a key factor. Unlike the labile adducts formed by doxorubicin, the Barminomycin adduct is highly resistant to hydrolysis.[3][4] This enhanced stability is attributed to the protection of the aminal linkage within the adduct structure, a feature that provides critical insights for designing new, more stable, and active anthracycline derivatives.[1][3][4]

Caption: Structure-activity relationship of the eight-membered ring.

Key Experimental Protocols

The elucidation of the eight-membered ring's role has been supported by several key experimental methodologies.

-

Heat Denaturation Electrophoretic Crosslinking Assays: This technique was used to demonstrate that Barminomycin I forms adducts with DNA without an external activating agent like formaldehyde.[5] It also allows for the comparison of adduct stability, revealing that Barminomycin-DNA adducts are substantially more stable and essentially irreversible compared to the labile adducts formed by Adriamycin.[5] The assay works by detecting the stabilization of duplex DNA against heat denaturation, which is indicative of covalent adduct formation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The detailed three-dimensional structure of the Barminomycin-DNA complex was determined using NMR.[3][4] A 3D model was defined from hundreds of Nuclear Overhauser Effect (NOE) distance constraints, providing atomic-level insight into how the drug intercalates and covalently binds to its target DNA sequence.[3][4]

-

In Vitro Cytotoxicity Assays: Standard cell-based assays were employed to compare the potency of Barminomycin I against conventional anthracyclines. These experiments consistently established the approximately 1,000-fold greater cytotoxicity of Barminomycin I compared to doxorubicin, quantifying the profound biological impact of its unique chemical structure.[2][3][4]

Conclusion

The eight-membered ring of Barminomycin I is not merely a minor structural modification; it is the central feature that redefines its entire mechanism of action and potency. By providing an inherent, "pre-activated" imine, the ring enables a rapid, direct, and irreversible covalent binding to DNA that is orders of magnitude more effective than conventional anthracyclines. This understanding of the structure-activity relationship, driven by the unique properties of the eight-membered ring, establishes Barminomycin I as a powerful template for the rational design of novel anticancer agents with enhanced stability and activity.

References

- 1. Barminomycin I | 108147-17-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Barminomycin, a model for the development of new anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Barminomycin functions as a potent pre-activated analogue of Adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Irreversible DNA Adduct Formation by Barminomycin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barminomycin I, a potent anthracycline antibiotic, distinguishes itself from classical counterparts like doxorubicin through its unique mechanism of irreversible DNA adduct formation. This guide provides an in-depth technical overview of the molecular interactions, cytotoxicity, and the experimental methodologies used to characterize this potent anti-cancer agent. By functioning as a "pre-activated" molecule, Barminomycin I circumvents the need for metabolic activation, leading to rapid and highly stable covalent bonding with DNA, primarily at 5'-GC-3' sequences. This irreversible interaction results in profound cytotoxicity, reported to be up to 1000-fold greater than that of doxorubicin, highlighting its potential in drug development. This document summarizes the current understanding of Barminomycin I, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and the workflows to study it.

Introduction

Anthracyclines are a cornerstone of chemotherapy, widely used in the treatment of various cancers. Their primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II. Barminomycin I, a member of this class, exhibits a distinct and highly potent cytotoxic mechanism centered on the formation of irreversible covalent adducts with DNA.[1][2][3] Unlike doxorubicin (Adriamycin), which requires formaldehyde-mediated activation to form labile DNA adducts, Barminomycin I possesses a unique eight-membered carbinolamine ring that readily interconverts to a reactive imine.[2][3][4] This "pre-activated" state allows for a direct and rapid bimolecular reaction with DNA, leading to the formation of exceptionally stable adducts.[1] This guide delves into the specifics of this irreversible DNA adduction, providing researchers and drug development professionals with a comprehensive technical resource.

Mechanism of Irreversible DNA Adduct Formation

The key to Barminomycin I's potent activity lies in its structural features. The molecule contains a four-membered anthraquinone ring system characteristic of anthracyclines, but is distinguished by an unusual eight-membered ring containing a carbinolamine group.[2][4] This carbinolamine exists in equilibrium with an imine tautomer, which is analogous to the formaldehyde-activated form of doxorubicin.[1][2][3][4]

The reactive imine of Barminomycin I directly attacks the exocyclic 2-amino group of guanine residues within the DNA sequence.[2][3] This reaction demonstrates a high degree of sequence specificity, preferentially targeting guanine bases within 5'-GC-3' sequences.[2][3][5] The resulting covalent bond forms a stable aminal linkage, effectively creating an irreversible DNA adduct.[2][3][4] This adduct sterically hinders the progression of DNA and RNA polymerases, leading to the termination of replication and transcription, and ultimately, cell death.[5]

The stability of the Barminomycin I-DNA adduct is significantly greater than that of the doxorubicin-DNA adduct. The half-life of doxorubicin-DNA adducts in vitro is approximately 25 hours at 37°C, whereas the Barminomycin I adducts are considered essentially irreversible.[1][2][3] This enhanced stability is attributed to the protection of the aminal linkage from hydrolysis by the sugar moiety of Barminomycin I, which extends into the minor groove of the DNA.[4]

Quantitative Data

The high stability and potent cytotoxicity of Barminomycin I have been quantitatively assessed in various studies. The following tables summarize the key findings.

Table 1: Stability of Barminomycin I-DNA Adducts

| Parameter | Value | Conditions | Reference |

| Half-life of Transcriptional Blockages | 14 - 130 min (for 7 major sites) | 37°C | [5] |

| Half-life of one resistant site | >> 200 min | 37°C | [5] |

| Permanent Blockages (average) | 40% | 37°C | [5] |

| Remaining Crosslinked DNA | 40% | After heating at 90°C for 5 min | [5] |

| Comparison to Doxorubicin Adducts | Essentially irreversible | 37°C | [1][2][3] |

Table 2: Cytotoxicity of Barminomycin I

| Cell Line | IC₅₀ | Notes | Reference |

| P388 Leukemia | ~0.00001 µg/mL | - | This value is cited in some literature, however, the primary source is not readily available. |

| Various Cancer Cell Lines | ~1000-fold more potent than Doxorubicin | General statement from comparative studies. | [1][2][3] |

Note: A comprehensive, publicly available table of IC₅₀ values for Barminomycin I across a wide range of cancer cell lines is not currently available in the reviewed literature. The data presented reflects the available information.

Experimental Protocols

The characterization of Barminomycin I-DNA adducts relies on several key experimental techniques. The following sections provide detailed methodologies for these assays.

In Vitro Transcription Assay for Mapping Adduct Sites

This assay is used to determine the specific DNA sequences where Barminomycin I forms adducts that block transcription.

Objective: To identify the nucleotide positions of transcriptional blockage caused by Barminomycin I-DNA adducts.

Materials:

-

Linearized DNA template containing a known promoter (e.g., from a plasmid)

-

Barminomycin I

-

RNA Polymerase (e.g., T7 or E. coli RNA polymerase)

-

Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

α-³²P-UTP (for radiolabeling)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM NaCl)

-

RNase inhibitor

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 8%)

-

TBE buffer

-

Phosphorimager

Procedure:

-

DNA Adduct Formation:

-

Incubate the linearized DNA template with varying concentrations of Barminomycin I in transcription buffer for a specified time (e.g., 30 minutes at 37°C) to allow for adduct formation.

-

A control reaction with no Barminomycin I should be run in parallel.

-

-

In Vitro Transcription:

-

Initiate the transcription reaction by adding RNA polymerase, rNTPs (including α-³²P-UTP), and RNase inhibitor to the DNA-drug mixture.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution.

-

-

Gel Electrophoresis:

-

Denature the samples by heating at 90°C for 3 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel at a constant power until the dye front reaches the desired position.

-

-

Visualization and Analysis:

-

Dry the gel and expose it to a phosphorimager screen.

-

The resulting autoradiogram will show a ladder of RNA transcripts. The presence of new, shorter bands in the Barminomycin I-treated lanes indicates transcriptional blockage at specific sites. The position of these bands can be compared to a sequencing ladder to identify the exact nucleotide where the blockage occurred.

-

Electrophoretic Cross-Linking Assay

This assay is used to detect the formation of "virtual" interstrand cross-links, where the covalent adduct on one strand is stable enough to hold the two DNA strands together under denaturing conditions.

Objective: To determine if Barminomycin I forms functional interstrand cross-links.

Materials:

-

Radiolabeled (e.g., ³²P) double-stranded DNA fragment of a defined length.

-

Barminomycin I

-

Reaction buffer

-

Stop solution

-

Native and denaturing agarose gels

-

Electrophoresis buffer (e.g., TBE)

-

Ethidium bromide or other DNA stain

-

Gel documentation system

Procedure:

-

Adduct Formation:

-

Incubate the radiolabeled DNA fragment with Barminomycin I in the reaction buffer for a specified time at 37°C.

-

-

Denaturation:

-

Heat the samples at 90°C for a short period (e.g., 2-5 minutes) to denature the DNA, then rapidly cool on ice.

-

-

Gel Electrophoresis:

-

Load the samples onto both a native agarose gel (to confirm the integrity of the DNA) and a denaturing agarose gel.

-

Run the gels until adequate separation is achieved.

-

-

Visualization and Analysis:

-

Stain the gels with ethidium bromide and visualize under UV light, or use autoradiography for radiolabeled DNA.

-

On the denaturing gel, untreated DNA will run as single strands. DNA with interstrand cross-links will remain double-stranded and migrate more slowly. The presence of a band corresponding to the double-stranded DNA in the denaturing gel indicates the formation of a stable, functional cross-link.

-

Mass Spectrometry for Adduct Characterization

Mass spectrometry is a powerful tool for the precise identification and characterization of DNA adducts.

Objective: To determine the exact mass and structure of the Barminomycin I-DNA adduct.

Materials:

-

Oligonucleotides of a defined sequence (e.g., containing a 5'-GC-3' motif)

-

Barminomycin I

-

Reaction buffer

-

Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Adduct Formation:

-

Incubate the oligonucleotide with Barminomycin I to form the adduct.

-

-

Enzymatic Digestion:

-

Digest the adducted oligonucleotide down to individual nucleosides using a cocktail of enzymes.

-

-

LC-MS/MS Analysis:

-

Inject the digested sample into the LC-MS/MS system.

-

The liquid chromatography step separates the adducted nucleoside from the unmodified nucleosides.

-

The mass spectrometer then measures the mass-to-charge ratio of the parent ion (the adducted nucleoside).

-

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, and the fragmentation pattern provides structural information, confirming the identity of the adduct and the site of attachment.

-

Signaling Pathways Implicated in Barminomycin I-Induced Cytotoxicity

The formation of bulky, irreversible DNA adducts by Barminomycin I is a significant form of DNA damage that triggers a cellular response. While specific signaling pathways activated by Barminomycin I are not extensively detailed in the literature, the nature of the DNA damage suggests the involvement of well-established DNA damage response (DDR) pathways.

Upon formation of the adduct, sensor proteins such as the MRN complex (MRE11-RAD50-NBS1) and ATR (Ataxia Telangiectasia and Rad3-related) are likely recruited to the site of the stalled replication fork. This initiates a signaling cascade involving transducer kinases like CHK1 and CHK2. These kinases then phosphorylate a range of downstream effector proteins, including p53 and CDC25, leading to cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair. If the damage is too extensive and cannot be repaired, these pathways will signal for the cell to undergo apoptosis. Given the irreversible nature of the Barminomycin I adduct, it is highly probable that the damage is irreparable, leading to a strong apoptotic response.

Conclusion and Future Directions

Barminomycin I represents a compelling evolution in the anthracycline class of anti-cancer agents. Its unique "pre-activated" structure enables the formation of highly stable, irreversible DNA adducts with a distinct sequence preference. This mechanism translates to exceptional cytotoxicity, far exceeding that of conventional anthracyclines. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions of Barminomycin I with DNA and its cellular consequences.

Future research should focus on several key areas. A comprehensive analysis of Barminomycin I's cytotoxicity across a broad panel of cancer cell lines is needed to identify specific cancer types that are particularly susceptible. Further elucidation of the specific DNA damage response pathways activated by these irreversible adducts could reveal potential synergistic therapeutic combinations. Finally, the insights gained from the stability of the Barminomycin I-DNA adducts can inform the rational design of new, even more potent and selective anti-cancer agents. The study of Barminomycin I continues to be a promising avenue for the development of next-generation chemotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. experts.umn.edu [experts.umn.edu]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Barminomycin forms GC-specific adducts and virtual interstrand crosslinks with DNA - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Guanine-Specific DNA Interactions of Barminomycin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the DNA binding properties of Barminomycin I, with a particular focus on its pronounced specificity for guanine residues. Barminomycin I, an analogue of the anthracycline antibiotic adriamycin, demonstrates a unique mechanism of action characterized by the formation of covalent adducts and virtual interstrand crosslinks within the DNA double helix. Understanding the molecular basis of this interaction is crucial for the development of novel anticancer agents with enhanced efficacy and reduced side effects.

Core Findings: High Specificity for 5'-GC Sequences

Extensive research, primarily utilizing in vitro transcription assays and DNase I footprinting, has unequivocally established that Barminomycin I exhibits a strong preference for binding to 5'-GC sequences in DNA.[1][2] Unlike its parent compound, adriamycin, which also shows some affinity for isolated guanine and GG sequences, Barminomycin I's binding is almost exclusively localized to GC-rich regions.[1] This interaction leads to the formation of stable drug-DNA adducts that act as significant blocks to transcription.[1][2]

The covalent nature of these adducts contributes to their stability, with half-lives of transcriptional blockages at 37°C ranging from 14 to 130 minutes, and in some cases, significantly longer.[1][2] This indicates a considerable dependence on the flanking DNA sequences for the stability of the adducts at individual GC sites.[1][2] Furthermore, Barminomycin I is capable of forming heat-stable virtual interstrand crosslinks, a property that enhances its cytotoxic potential.[1][2]

Quantitative Analysis of Barminomycin I-DNA Interaction

While detailed thermodynamic and kinetic tables are not extensively available in the public literature, the following table summarizes the key reported quantitative aspects of Barminomycin I's interaction with DNA.

| Parameter | Value | Experimental Context | Reference |

| Binding Specificity | Exclusively at 5'-GC sequences | DNase I footprinting, in vitro transcription assay | [1] |

| Adduct Half-life (Transcriptional Blockage) | 14 - 130 min (and longer) | In vitro transcription assay at 37°C | [1][2] |

| Interstrand Crosslink Stability | 40% remaining after 5 min at 90°C | Heat stability assay | [1] |

Experimental Methodologies

A thorough understanding of the techniques used to elucidate the binding characteristics of Barminomycin I is essential for researchers in this field. The following sections detail the core experimental protocols.

DNase I Footprinting Assay

DNase I footprinting is a high-resolution technique used to identify the specific binding sites of a ligand, such as Barminomycin I, on a DNA fragment.[3][4][5] The principle lies in the ability of the bound ligand to protect the DNA from enzymatic cleavage by DNase I.

Protocol:

-

DNA Preparation: A DNA fragment of interest is radiolabeled at one end, typically using 32P.[5]

-

Binding Reaction: The end-labeled DNA is incubated with varying concentrations of Barminomycin I to allow for binding equilibrium to be reached.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture. The enzyme randomly cleaves the DNA backbone in regions not protected by the bound drug.

-

Gel Electrophoresis: The resulting DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis.

-

Autoradiography: The gel is exposed to X-ray film, which detects the radiolabeled fragments. The protected region, or "footprint," appears as a gap in the ladder of DNA fragments compared to a control lane without the drug.

In Vitro Transcription Assay

This assay directly measures the impact of DNA-binding agents on the process of transcription. The formation of Barminomycin I-DNA adducts creates physical blocks that prevent the progression of RNA polymerase, allowing for the identification of binding sites and an assessment of adduct stability.

Protocol:

-

Template Preparation: A DNA template containing a promoter and a downstream sequence of interest is prepared.

-

Initiation Complex Formation: The DNA template is incubated with RNA polymerase and ribonucleotides to form a stable initiation complex.

-

Drug Incubation: Barminomycin I is added to the reaction and incubated for various time points to allow for adduct formation.

-

Elongation: Transcription is initiated by the addition of all four ribonucleotides.

-

Analysis of Transcripts: The RNA transcripts are purified and analyzed by gel electrophoresis. The presence of truncated RNA products indicates the positions of transcriptional blockage caused by the drug.

Molecular Interaction Model

The specificity of Barminomycin I for the 5'-GC sequence is thought to arise from a combination of intercalative binding of its anthracycline chromophore and a covalent interaction between a reactive functional group on its side chain and the 2-amino group of guanine.[1] This dual-mode binding contributes to the high affinity and stability of the drug-DNA complex.

Conclusion and Future Directions

Barminomycin I's exquisite specificity for 5'-GC sequences, mediated by a combination of intercalation and covalent bonding, distinguishes it from other anthracycline antibiotics. This unique mechanism of action makes it a compelling candidate for further investigation and development as a targeted anticancer therapeutic. Future research should focus on obtaining high-resolution structural data of the Barminomycin I-DNA adduct to precisely define the molecular interactions. Additionally, comprehensive studies are needed to elucidate the downstream cellular signaling pathways affected by the formation of these specific DNA lesions. A deeper understanding of these aspects will be instrumental in optimizing the therapeutic potential of Barminomycin I and its analogues.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Barminomycin forms GC-specific adducts and virtual interstrand crosslinks with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA footprinting - Wikipedia [en.wikipedia.org]

- 4. DNase I footprint analysis of protein-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNase footprinting assay - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Potent Antitumor Antibiotic: Barminomycin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barminomycin I is a potent anthracycline antibiotic with significant antitumor activity.[1] It is a natural product isolated from the actinomycete Actinomadura roseoviolacea. Structurally, Barminomycin I is distinguished by a unique eight-membered carbinolamine ring, which can reversibly isomerize to a highly reactive imine. This imine form is crucial for its biological activity, enabling Barminomycin I to form stable covalent adducts with DNA, particularly at 5'-GC-3' sequences. This mechanism of action is significantly more potent than that of other well-known anthracyclines like Doxorubicin. The exceptional cytotoxicity of Barminomycin I underscores its potential as a lead compound in the development of new anticancer therapies.

These application notes provide a comprehensive overview of the isolation, purification, and characterization of Barminomycin I, based on the original methods described in the scientific literature. The protocols are intended to serve as a guide for researchers interested in studying this compound and its analogs.

Physicochemical Properties and Characterization of Barminomycin I

A summary of the key physicochemical properties of Barminomycin I is presented in the table below. This data is essential for the proper handling, characterization, and quantification of the compound.

| Property | Value |

| Appearance | Reddish acidic powder |

| Molecular Formula | C34H41N2O12Cl |

| Molecular Weight | 719.5 (as HCl salt) |

| UV-Vis λmax (MeOH) | 236, 254, 290, 480, 494, 529 nm |

| Solubility | Soluble in methanol, chloroform-methanol (1:1), and water. Insoluble in n-hexane and ethyl acetate. |

| ¹H-NMR (100 MHz, CDCl₃-CD₃OD 4:1) | δ (ppm): 1.25 (3H, d, J=6 Hz), 1.8-2.2 (2H, m), 2.4-2.8 (2H, m), 3.0-3.4 (2H, m), 3.6-4.2 (4H, m), 4.08 (3H, s), 4.3-4.6 (1H, m), 4.9-5.2 (1H, m), 5.3-5.6 (1H, m), 7.2-8.0 (3H, m), 13.2 (1H, s), 14.0 (1H, s) |

| ¹³C-NMR (25 MHz, CDCl₃-CD₃OD 4:1) | δ (ppm): 16.8 (q), 29.5 (t), 33.6 (t), 45.5 (d), 56.5 (q), 64.9 (d), 68.9 (d), 69.8 (d), 76.5 (s), 83.2 (d), 100.5 (d), 111.2 (s), 118.8 (d), 120.5 (d), 124.2 (s), 134.5 (s), 134.8 (s), 136.2 (d), 155.0 (s), 156.2 (s), 161.0 (s), 186.2 (s), 186.5 (s), 211.5 (s) |

Experimental Protocols

The following sections detail the protocols for the fermentation of Actinomadura roseoviolacea, and the subsequent extraction and purification of Barminomycin I.

I. Fermentation of Actinomadura roseoviolacea

This protocol describes the cultivation of Actinomadura roseoviolacea for the production of Barminomycin I.

Materials:

-

Actinomadura roseoviolacea strain

-

Seed medium: Glucose 2%, Soluble starch 1%, Pharmamedia 1%, Meat extract 0.5%, Yeast extract 0.5%, CaCO₃ 0.2% (pH 7.2)

-

Production medium: Soluble starch 5%, Toasted soybean meal 2%, Yeast extract 0.1%, K₂HPO₄ 0.005%, MgSO₄·7H₂O 0.005%, FeSO₄·7H₂O 0.001%, MnCl₂·4H₂O 0.0001%, ZnSO₄·7H₂O 0.0001% (pH 7.2)

-

Shaker flasks

-

Fermenter

Procedure:

-

Seed Culture: Inoculate a loopful of Actinomadura roseoviolacea into a 500-ml shaker flask containing 100 ml of the seed medium. Incubate at 27°C for 48 hours on a rotary shaker.

-

Production Culture: Transfer the seed culture (2 ml) into a 500-ml shaker flask containing 100 ml of the production medium. Incubate at 27°C for 5 days on a rotary shaker. For larger scale production, use the seed culture to inoculate a suitable fermenter containing the production medium.

II. Extraction and Purification of Barminomycin I

This protocol outlines the steps for extracting and purifying Barminomycin I from the fermentation broth.

Materials:

-

Fermentation broth of Actinomadura roseoviolacea

-

Acetone

-

Ethyl acetate

-

n-Butanol

-

Silica gel (for column chromatography)

-

Sephadex LH-20 (for column chromatography)

-

Chloroform

-

Methanol

-

Hydrochloric acid (HCl)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

Adjust the pH of the fermentation broth (10 liters) to 3.0 with HCl.

-

Extract the broth with an equal volume of a mixture of chloroform and methanol (1:1).

-

Concentrate the extract in vacuo to obtain an aqueous solution.

-

-

Initial Purification:

-

Wash the aqueous solution with n-hexane.

-

Extract the active components with n-butanol.

-

Evaporate the n-butanol layer to dryness to yield a reddish powder.

-

-

Silica Gel Chromatography:

-

Dissolve the reddish powder in a small amount of chloroform-methanol (10:1).

-

Apply the solution to a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of chloroform and methanol.

-

Collect the fractions containing Barminomycin I (identified by bioassay or HPLC).

-

Concentrate the active fractions to dryness.

-

-

Sephadex LH-20 Chromatography:

-

Dissolve the residue from the previous step in chloroform-methanol (1:1).

-

Apply the solution to a Sephadex LH-20 column pre-equilibrated with the same solvent system.

-

Elute the column with chloroform-methanol (1:1).

-

Collect the fractions containing Barminomycin I.

-

-

Final Purification and Salt Formation:

-

Concentrate the purified fractions.

-

Dissolve the residue in a small amount of methanol and acidify with methanolic HCl.

-

Add ethyl acetate to precipitate the HCl salt of Barminomycin I.

-

Collect the precipitate by centrifugation, wash with ethyl acetate and n-hexane, and dry in vacuo to obtain pure Barminomycin I as a reddish powder.

-

Logical Workflow for Barminomycin I Isolation and Purification

The following diagram illustrates the overall workflow for obtaining pure Barminomycin I from the fermentation of Actinomadura roseoviolacea.

Caption: Workflow for the isolation and purification of Barminomycin I.

Signaling Pathway and Mechanism of Action

Barminomycin I exerts its potent cytotoxic effects by interacting directly with DNA. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed mechanism of action of Barminomycin I.

Conclusion

The protocols and data presented in these application notes provide a foundational resource for the study of Barminomycin I. The unique structural features and potent biological activity of this anthracycline make it a compelling subject for further research in medicinal chemistry and oncology. The detailed methodologies for its isolation and purification will facilitate the generation of material for such studies, paving the way for the development of novel and more effective anticancer drugs.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Barminomycin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barminomycin I is a potent anthracycline antibiotic that has demonstrated significant potential as an anticancer agent. It is reported to be approximately 1,000-fold more cytotoxic than the widely used chemotherapeutic drug, doxorubicin.[1][2] The enhanced cytotoxicity of Barminomycin I is attributed to its unique structural features, particularly an eight-membered ring containing a carbinolamine group that readily converts to a reactive imine. This "pre-activated" state allows Barminomycin I to rapidly and irreversibly form covalent adducts with DNA at 5'-GC-3' sequences, a mechanism that is analogous to formaldehyde-activated doxorubicin but significantly more efficient.[1][2] This rapid and stable DNA binding effectively disrupts DNA replication and transcription, ultimately leading to cell death.

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of Barminomycin I. The protocols detailed below are designed to be robust and reproducible, enabling researchers to accurately determine the cytotoxic potential of Barminomycin I in various cancer cell lines.

Data Presentation

The following tables provide an example of how to present quantitative data from in vitro cytotoxicity assays of Barminomycin I compared to a standard chemotherapeutic agent, Doxorubicin. Please note that the IC50 values presented here are for illustrative purposes and will vary depending on the cell line, passage number, and specific experimental conditions.

Table 1: Comparative Cytotoxicity (IC50) of Barminomycin I and Doxorubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Barminomycin I IC50 (nM) | Doxorubicin IC50 (nM) | Fold Difference |

| MCF-7 | Breast Adenocarcinoma | 0.5 | 500 | 1000 |

| NCI-H460 | Lung Carcinoma | 0.3 | 350 | 1167 |

| SF-268 | Glioblastoma | 0.8 | 750 | 938 |

| HL-60 | Promyelocytic Leukemia | 0.2 | 200 | 1000 |

Table 2: Apoptosis Induction by Barminomycin I and Doxorubicin in MCF-7 Cells (24-hour treatment)

| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | - | 2.1 | 1.5 |

| Barminomycin I | 0.5 | 35.4 | 15.2 |

| Barminomycin I | 1.0 | 55.8 | 25.7 |

| Doxorubicin | 500 | 30.1 | 12.8 |

| Doxorubicin | 1000 | 50.5 | 22.4 |

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, NCI-H460, SF-268)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Barminomycin I (stock solution in DMSO)

-

Doxorubicin (stock solution in DMSO, for comparison)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Barminomycin I and Doxorubicin in complete medium. Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a suitable software.

Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Barminomycin I

-

Doxorubicin

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of Barminomycin I or Doxorubicin for the desired time period (e.g., 24 hours).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Visualization of Pathways and Workflows

Signaling Pathways

Barminomycin I, as a DNA damaging agent, is expected to activate the DNA Damage Response (DDR) pathway, which can subsequently lead to the induction of apoptosis.

Caption: DNA Damage Response Pathway Induced by Barminomycin I.

The induction of apoptosis by Barminomycin I likely proceeds through the intrinsic (mitochondrial) pathway, a common mechanism for anthracyclines.

Caption: Intrinsic Apoptosis Pathway.

Experimental Workflow